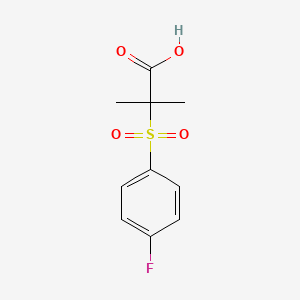

2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4S/c1-10(2,9(12)13)16(14,15)8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAIUQSDEAZFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Reagents

| Compound | Role | Notes |

|---|---|---|

| 3-Chloro-2-methyl-2-hydroxy propionic acid | Substrate | Can be synthesized from methacrylic acid via chlorination; optically active forms are obtainable by resolution. |

| Sodium 4-fluorophenyl sulfinate | Sulfonylating agent | Preferred salt form for reaction; other alkali, alkaline earth, or ammonium salts possible. |

| Sodium carbonate | Base | Used to maintain reaction pH and facilitate sulfonylation. |

| Tetrabutylammonium chloride | Phase transfer catalyst | Enhances reaction efficiency in aqueous media. |

Reaction Conditions

- The reaction typically involves refluxing a mixture of 3-chloro-2-methyl-2-hydroxy propionic acid, sodium 4-fluorophenyl sulfinate, sodium carbonate, water, and tetrabutylammonium chloride for approximately 24 hours.

- The pH of the reaction mixture is then adjusted to around 3 using concentrated hydrochloric acid to precipitate the product.

- The resulting 2-(4-fluoro-benzenesulfonyl)-2-methyl-propionic acid is isolated by filtration and purified by crystallization.

Mechanistic Insights

- The sulfonylation proceeds via nucleophilic substitution where the sulfinate anion attacks the chlorohydrin substrate.

- The process retains the stereochemical integrity of the starting material, yielding optically active products without loss of enantiomeric purity.

- The crystalline nature of the product facilitates straightforward purification, avoiding complex procedures.

Comparative Yield and Purity Data

| Parameter | Value / Observation |

|---|---|

| Reaction yield | Moderate to high (improved over previous methods) |

| Optical purity | No loss observed; enantiomeric purity maintained |

| Product form | Crystalline solid, easily purified |

| Impurity profile | Significantly reduced compared to older methods |

This method contrasts with earlier approaches involving epoxy or halohydrin esters, which showed modest yields (~31%) and required additional hydrolysis steps, increasing cost and complexity.

Advantages of the Current Preparation Method

- Cost Efficiency: Starting materials such as 3-chloro-2-methyl-2-hydroxy propionic acid are readily synthesized from inexpensive methacrylic acid.

- Stereochemical Control: The method preserves optical activity, important for pharmaceutical applications.

- Simplicity and Purification: The product crystallizes easily, enabling purification without elaborate techniques.

- High Purity Product: The process yields a compound with minimal contaminants, enhancing downstream synthesis quality.

Summary Table of Preparation Method

| Step No. | Description | Conditions/Notes |

|---|---|---|

| 1 | Synthesis of 3-chloro-2-methyl-2-hydroxy propionic acid | Chlorination of methacrylic acid; resolution for optical purity |

| 2 | Reaction with sodium 4-fluorophenyl sulfinate | Reflux in aqueous medium with sodium carbonate and tetrabutylammonium chloride for 24 hours |

| 3 | Acidification and product isolation | Adjust pH to 3 with HCl; filter and crystallize product |

| 4 | Purification | Recrystallization from methanol or appropriate solvent |

Detailed Research Findings

- The reaction of optically active (+)-3-chloro-2-methyl-2-hydroxy propionic acid with sodium 4-fluorophenyl sulfinate yields the corresponding optically active this compound without racemization.

- This compound is a key intermediate for synthesizing R(-)-bicalutamide, a clinically important antiandrogen.

- The process eliminates the need for expensive epoxy or halohydrin esters and avoids cumbersome hydrolysis steps.

- The use of tetrabutylammonium chloride as a phase transfer catalyst improves reaction efficiency and yield.

- Crystallization as a purification step is effective and scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.

Condensation Reactions: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.

Condensation: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used for esterification reactions.

Major Products Formed

Substitution: Products will vary depending on the nucleophile used, but common products include substituted fluorobenzenes.

Oxidation: Oxidized products may include sulfonic acids or other oxidized derivatives.

Condensation: Esterification will yield esters of this compound.

Scientific Research Applications

2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: Potential use in the development of biochemical probes due to its unique chemical properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid depends on its application. In biochemical contexts, the sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorine atom can also influence the compound’s reactivity and interactions with other molecules, potentially affecting molecular pathways and targets .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural Features and Properties

Key Observations:

- Sulfonyl vs.

- Chain Length: The propionic acid chain (3 carbons) in the target compound and clofibric acid may offer better pharmacokinetic profiles than shorter acetic acid chains ().

- Halogen Effects: Fluorine’s electronegativity and smaller atomic radius compared to chlorine () may reduce metabolic degradation and improve bioavailability.

Pharmacokinetic and Stability Considerations

Biological Activity

2-(4-Fluoro-benzenesulfonyl)-2-methyl-propionic acid, a compound with significant potential in various biological applications, has garnered attention for its interactions with biomolecules and its possible therapeutic effects. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

The chemical structure of this compound features a fluorobenzenesulfonyl group attached to a propionic acid backbone. This unique structure influences its solubility, reactivity, and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes, potentially modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It can influence cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

- Receptor Binding : The compound may bind to various receptors, altering their function and leading to downstream biological effects.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key aspects include:

- Absorption : The compound's solubility suggests good absorption characteristics.

- Distribution : It is likely distributed throughout body tissues via transport proteins.

- Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a significant role in the compound's breakdown and clearance from the body.

- Excretion : The elimination route primarily involves renal excretion.

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds similar to this compound. For example, derivatives have shown efficacy against various Gram-negative bacteria by inhibiting penicillin-binding proteins (PBPs) .

Antitumor Effects

Preliminary research indicates that compounds with structural similarities exhibit antitumor activity. In vivo studies have demonstrated that certain analogues can significantly inhibit tumor growth through apoptosis induction in cancer cells .

Case Studies

- In Vitro Studies : Various in vitro assays have been conducted to assess the cytotoxic effects of this compound on different cancer cell lines. Results indicated dose-dependent inhibition of cell proliferation.

- Animal Models : In animal models, administration of the compound at varying doses has shown promising results in reducing tumor size and enhancing survival rates compared to control groups .

Research Applications

The potential applications of this compound extend beyond antibacterial and antitumor activities:

- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting various diseases.

- Biochemical Research : The compound serves as a tool for studying enzyme functions and cellular processes due to its ability to modulate biological activities.

Q & A

Q. What are the established synthetic routes for 2-(4-fluoro-benzenesulfonyl)-2-methyl-propionic acid, and what are their key reaction conditions?

The compound is synthesized via nucleophilic substitution using (+)-2-hydroxy-2-methyl-3-chloro propionic acid and sodium 4-fluorophenyl-sulfinate. Reaction conditions include refluxing with sodium carbonate (as a base) and tetrabutyl ammonium chloride (phase-transfer catalyst) in water for 24 hours. Purification involves extraction with ethyl acetate and recrystallization using dichloromethane, yielding 46% . For racemic mixtures, similar steps are applied without enantiomeric starting materials, yielding 52% .

Q. How is stereochemical purity ensured during synthesis?

Enantiomeric control is achieved using enantiopure starting materials, such as (+)-3-chloro-2-methyl-2-hydroxy propionic acid. Specific rotation ([α] = -3.3° in methanol) and melting point (125–126°C) are critical for verifying stereochemical integrity post-synthesis .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR/IR spectroscopy : To confirm sulfonyl and carboxylic acid functional groups.

- HPLC with chiral columns : For enantiomeric excess analysis.

- Melting point determination : To assess purity (e.g., 125–126°C for the (-)-enantiomer) .

- Mass spectrometry : To verify molecular weight (theoretical MW: 274.28 g/mol).

Advanced Research Questions

Q. How can reaction yields be optimized beyond the reported 46%?

Potential strategies:

- Catalyst optimization : Testing alternative phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to enhance sulfinate ion reactivity.

- Solvent screening : Replacing water with polar aprotic solvents (e.g., DMF) to improve solubility.

- Temperature modulation : Gradual heating to avoid side reactions (e.g., hydrolysis of sulfinate).

- Stoichiometric adjustments : Increasing the molar ratio of sodium 4-fluorophenyl-sulfinate to 1.6:1, as described in the patent .

Q. What are the implications of stereochemistry on biological activity?

While direct data on this compound’s bioactivity is limited, structurally related sulfonamide derivatives (e.g., PPARα/γ agonists) show stereochemistry-dependent binding affinities. For example, (2S)-configured analogs exhibit enhanced receptor selectivity . Researchers should evaluate enantiomers in target assays (e.g., enzyme inhibition) to identify active forms.

Q. How can impurities or by-products be identified and mitigated during synthesis?

Common by-products include:

- Unreacted 3-chloro-2-methyl-2-hydroxy propionic acid : Detectable via TLC (Rf comparison).

- Disulfonation products : Mitigated by controlling sulfinate stoichiometry.

- Racemization products : Minimized by avoiding prolonged heating. Purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC is recommended .

Data Contradictions and Resolution

Q. Discrepancy in reported yields: 46% vs. 52% for enantiopure vs. racemic synthesis. How should researchers interpret this?

The lower yield for the enantiopure route (46%) likely stems from additional steps to preserve stereochemistry, such as chiral starting material handling. The racemic synthesis bypasses these constraints, simplifying purification . Researchers prioritizing enantiopurity over yield should adopt the former method.

Q. Conflicting safety protocols for handling sulfonic acid derivatives: What precautions are critical?

While emphasizes general lab safety (e.g., eye wash stations, PPE), specifies handling halogenated by-products (e.g., 4-fluoro-benzenesulfonyl chloride) under fume hoods with neutralization protocols. Adhere to OSHA guidelines for sulfonic acid derivatives, including pH monitoring and waste segregation .

Methodological Recommendations

Q. What in vitro models are suitable for preliminary bioactivity screening?

- Enzyme assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX), as sulfonamide derivatives often modulate these pathways.

- Cell-based models : Use HEK293 cells transfected with PPAR receptors to evaluate agonist/antagonist activity .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for sulfonylurea receptors.

Q. How to address solubility challenges in biological assays?

The compound’s carboxylic acid group confers pH-dependent solubility. For cell culture:

- Stock solution : Prepare in DMSO (≤0.1% final concentration).

- Buffer adjustment : Use PBS at pH 7.4 to enhance aqueous solubility.

- Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability .

Tables

Q. Table 1: Synthesis Conditions Comparison

Q. Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 274.28 g/mol | Calculated |

| Melting Point | 125–126°C | |

| Specific Rotation ([α]) | -3.3° (c=1, methanol) | |

| Solubility (Water) | Low (pH-dependent) | Inferred |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.